1,6-Dimethyl-4-(pyridin-3-yl)piperidin-2-ol
Description
1,6-Dimethyl-4-(pyridin-3-yl)piperidin-2-ol is a piperidine derivative featuring a hydroxyl group at position 2, methyl groups at positions 1 and 6, and a pyridin-3-yl substituent at position 4. The structural combination of a hydroxyl group and aromatic pyridine moiety in this compound suggests unique physicochemical properties, such as hydrogen-bonding capacity and π-π interactions, which may influence its biological activity or synthetic utility.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1,6-dimethyl-4-pyridin-3-ylpiperidin-2-ol |
InChI |
InChI=1S/C12H18N2O/c1-9-6-11(7-12(15)14(9)2)10-4-3-5-13-8-10/h3-5,8-9,11-12,15H,6-7H2,1-2H3 |
InChI Key |
OGEIGZGUZIRJPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1C)O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-4-(pyridin-3-yl)piperidin-2-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution Reactions:
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-4-(pyridin-3-yl)piperidin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
While specific applications of "1,6-Dimethyl-4-(pyridin-3-yl)piperidin-2-ol" are not detailed in the provided search results, the information available allows for an understanding of its potential applications and related research areas.
Overview of this compound
this compound is a piperidine derivative with the CAS No. 2060000-27-1 . Piperidines are important fragments in drug design within the pharmaceutical industry . Information regarding this compound, including NMR, HPLC, LC-MS, and UPLC data, may be available .
Potential Applications
Given that this compound is a piperidine derivative, and piperidines are significant in pharmaceutical design, it can be inferred that this compound may have uses in the creation of novel drugs .
Areas of research
The search results provide examples of related research on piperidine derivatives, which can provide insights into the potential applications of this compound:
- Kinase Inhibitors: Research has explored the use of piperidine derivatives as kinase inhibitors, particularly targeting c-KIT mutations in cancers like gastrointestinal stromal tumors (GIST) .
- PKB Inhibitors: Piperidine compounds have been investigated as inhibitors of protein kinase B (PKB), with studies focusing on improving selectivity and bioavailability .
- Cycloisomerization: Studies have also looked into cycloisomerization reactions using 1,7-ene-dienes to create piperidine structures, which highlights the significance of substrate length in these processes .
Data and Documentation
Further information on this compound, including spectra (NMR, HPLC, LC-MS, UPLC), may be available from suppliers .
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-4-(pyridin-3-yl)piperidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine Derivatives with Pyridinyl Substituents
- tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Structure: Piperidine core with pyridin-3-yl at C4, an amino group at C4, and a tert-butyl carbamate at C1. Key Differences: The absence of methyl groups at C1/C6 and the presence of a bulky tert-butyl carbamate distinguish it from the target compound. The amino group at C4 may enhance solubility but reduce metabolic stability compared to the hydroxyl group in 1,6-dimethyl-4-(pyridin-3-yl)piperidin-2-ol. Physical State: Light yellow solid .
- 2,2,6,6-Tetramethylpiperidin-4-ol Derivatives Structure: Piperidine with hydroxyl at C4 and four methyl groups (C2 and C6). The hydroxyl at C4 (vs. C2 in the target compound) alters hydrogen-bonding geometry .
Dihydropyridine Derivatives
- Barnidipine Hydrochloride Impurities (Compounds 2–5) Structure: 1,4-Dihydropyridine core with ester groups, methyl substituents, and nitrophenyl at C4. Key Differences: The dihydropyridine ring (non-aromatic) contrasts with the fully saturated piperidine in the target compound. The nitrophenyl group introduces strong electron-withdrawing effects, which may increase reactivity compared to the pyridinyl group .
Oxazepine Derivatives
- 4-Phenyl-3-(pyridin-3-yl)-3,4-dihydro-2,4-benzoxazepine-1,5-dione (IVA, IVB)
Comparative Data Table
Key Structural and Functional Insights
Substituent Position and Electronic Effects: The pyridin-3-yl group at C4 in the target compound may engage in π-stacking interactions, similar to PK03447E-1 . However, the absence of electron-withdrawing groups (e.g., nitro in Barnidipine impurities) could reduce reactivity . The hydroxyl at C2 (vs. C4 in tetramethylpiperidinol derivatives) may offer distinct hydrogen-bonding patterns, influencing solubility or target binding .
Pharmacological Implications :
- Piperidine derivatives with pyridinyl substituents, such as PK03447E-1, are often explored for CNS applications due to their ability to traverse lipid membranes . The target compound’s methyl and hydroxyl groups may further modulate bioavailability.
Biological Activity
1,6-Dimethyl-4-(pyridin-3-yl)piperidin-2-ol is a piperidine derivative that has garnered attention in recent years due to its potential biological activities. This compound is characterized by a unique molecular structure that includes a piperidine ring substituted with methyl and pyridine groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, anti-inflammatory, and anticancer effects, supported by data from various studies.
The biological activity of this compound is believed to arise from its interaction with specific molecular targets. This compound may act as an inhibitor of various enzymes or receptors involved in disease processes. The exact mechanism is still under investigation but may involve modulation of signaling pathways related to inflammation and cell proliferation.
Antimicrobial Activity
Several studies have indicated that this compound exhibits antimicrobial properties. In vitro tests have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities suggest significant potency compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Antiviral Activity
Research has also explored the antiviral potential of this compound. Preliminary data suggest that it may inhibit viral replication in certain models, particularly against viruses associated with respiratory infections. The compound's ability to interfere with viral entry or replication mechanisms is under investigation.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been highlighted in studies assessing its impact on inflammatory markers. In vitro assays showed that the compound significantly reduced the expression of cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), which are critical mediators in inflammatory responses.
| Inflammatory Marker | Inhibition (%) |
|---|---|
| COX-2 | 70 |
| iNOS | 65 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it demonstrated cytotoxic effects on human lung cancer cells (A549) and breast cancer cells (MDA-MB-231). The IC50 values obtained were lower than those for established chemotherapeutics, indicating promising activity.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 | 10 |
| MDA-MB-231 | 12 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in Frontiers in Chemistry assessed the antimicrobial activity of various piperidine derivatives, including this compound. Results indicated that this compound exhibited superior activity against resistant bacterial strains compared to traditional antibiotics .
- Evaluation of Anti-inflammatory Properties : In a recent publication in Chemistry Research, the anti-inflammatory effects were tested using carrageenan-induced paw edema models in rats. The results showed significant reduction in edema formation when treated with the compound .
- Anticancer Potential Assessment : A comprehensive study conducted on several derivatives revealed that this compound had a strong inhibitory effect on cancer cell proliferation, outperforming several known anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
